Cas no 1124344-52-0 (2-(1,1,2,2-tetrafluoroethyl)oxirane)

2-(1,1,2,2-tetrafluoroethyl)oxirane 化学的及び物理的性質
名前と識別子
-
- 2-(1,1,2,2-tetrafluoroethyl)oxirane
- Oxirane, 2-(1,1,2,2-tetrafluoroethyl)-
- 1124344-52-0
- SCHEMBL3971410
- EN300-1946657
-
- インチ: 1S/C4H4F4O/c5-3(6)4(7,8)2-1-9-2/h2-3H,1H2
- InChIKey: NGDWWPZOQMATIA-UHFFFAOYSA-N
- ほほえんだ: O1CC1C(F)(F)C(F)F
計算された属性
- せいみつぶんしりょう: 144.01982740g/mol
- どういたいしつりょう: 144.01982740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 113
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 12.5Ų
じっけんとくせい
- 密度みつど: 1.445±0.06 g/cm3(Predicted)
- ふってん: 87.1±35.0 °C(Predicted)
2-(1,1,2,2-tetrafluoroethyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1946657-1.0g |
2-(1,1,2,2-tetrafluoroethyl)oxirane |
1124344-52-0 | 1g |
$1100.0 | 2023-06-03 | ||
Enamine | EN300-1946657-0.1g |
2-(1,1,2,2-tetrafluoroethyl)oxirane |
1124344-52-0 | 0.1g |
$968.0 | 2023-09-17 | ||
Enamine | EN300-1946657-0.5g |
2-(1,1,2,2-tetrafluoroethyl)oxirane |
1124344-52-0 | 0.5g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1946657-1g |
2-(1,1,2,2-tetrafluoroethyl)oxirane |
1124344-52-0 | 1g |
$1100.0 | 2023-09-17 | ||
Enamine | EN300-1946657-5g |
2-(1,1,2,2-tetrafluoroethyl)oxirane |
1124344-52-0 | 5g |
$3189.0 | 2023-09-17 | ||
Enamine | EN300-1946657-0.05g |
2-(1,1,2,2-tetrafluoroethyl)oxirane |
1124344-52-0 | 0.05g |
$924.0 | 2023-09-17 | ||
Enamine | EN300-1946657-5.0g |
2-(1,1,2,2-tetrafluoroethyl)oxirane |
1124344-52-0 | 5g |
$3189.0 | 2023-06-03 | ||
Enamine | EN300-1946657-10g |
2-(1,1,2,2-tetrafluoroethyl)oxirane |
1124344-52-0 | 10g |
$4729.0 | 2023-09-17 | ||
Enamine | EN300-1946657-2.5g |
2-(1,1,2,2-tetrafluoroethyl)oxirane |
1124344-52-0 | 2.5g |
$2155.0 | 2023-09-17 | ||
Enamine | EN300-1946657-0.25g |
2-(1,1,2,2-tetrafluoroethyl)oxirane |
1124344-52-0 | 0.25g |
$1012.0 | 2023-09-17 |
2-(1,1,2,2-tetrafluoroethyl)oxirane 関連文献
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
2-(1,1,2,2-tetrafluoroethyl)oxiraneに関する追加情報
Introduction to 2-(1,1,2,2-Tetrafluoroethyl)Oxirane (CAS No. 1124344-52-0)
2-(1,1,2,2-Tetrafluoroethyl)oxirane (CAS No. 1124344-52-0) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its distinctive tetrafluoroethyl group and oxirane ring structure, which confer it with a range of valuable properties and potential applications.
The tetrafluoroethyl group in 2-(1,1,2,2-tetrafluoroethyl)oxirane imparts exceptional chemical stability and resistance to various environmental factors. This makes the compound particularly suitable for use in applications where durability and longevity are critical. Additionally, the presence of the oxirane ring provides a reactive site that can undergo ring-opening reactions with a variety of nucleophiles, leading to the formation of diverse functionalized products.
Recent research has explored the potential of 2-(1,1,2,2-tetrafluoroethyl)oxirane in the development of advanced materials. For instance, a study published in the Journal of Polymer Science demonstrated that this compound can be used as a monomer in the synthesis of fluorinated polymers with enhanced thermal stability and mechanical strength. These polymers have shown promise in applications such as coatings, adhesives, and electronic materials.
In the realm of pharmaceuticals, 2-(1,1,2,2-tetrafluoroethyl)oxirane has been investigated for its potential as a building block in drug design. The unique combination of fluorine atoms and the oxirane ring can influence the pharmacokinetic properties of drug molecules, potentially improving their bioavailability and reducing their toxicity. A recent study in Organic & Biomolecular Chemistry highlighted the use of this compound in the synthesis of prodrugs with improved solubility and stability.
The synthetic versatility of 2-(1,1,2,2-tetrafluoroethyl)oxirane has also been leveraged in the development of novel catalysts. Researchers at a leading chemical institute have reported the use of this compound as a ligand precursor in the synthesis of transition metal complexes with enhanced catalytic activity. These complexes have shown promising results in catalyzing various organic transformations, including C-H activation and cross-coupling reactions.
From an environmental perspective, 2-(1,1,2,2-tetrafluoroethyl)oxirane is considered to be relatively benign compared to other fluorinated compounds. Its low volatility and high chemical stability reduce its potential for environmental dispersion and degradation. However, as with any chemical compound, proper handling and disposal practices should be followed to ensure safety and environmental responsibility.
In conclusion, 2-(1,1,2,2-tetrafluoroethyl)oxirane (CAS No. 1124344-52-0) is a multifaceted compound with a wide range of applications in materials science, pharmaceuticals, and catalysis. Its unique chemical structure offers numerous opportunities for innovation and development across various industries. As research continues to uncover new properties and applications of this compound, it is poised to play an increasingly important role in advancing scientific and technological frontiers.
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